molecular formula C11H21NO4 B14030869 cis-1-Boc-3,4-dimethoxypyrrolidine

cis-1-Boc-3,4-dimethoxypyrrolidine

Cat. No.: B14030869
M. Wt: 231.29 g/mol
InChI Key: ZXITZSJZHVBMJL-DTORHVGOSA-N
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Description

REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Dimethoxylation: The dimethoxy groups are introduced through methylation reactions using methoxy reagents.

Industrial Production Methods

Industrial production methods for REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3R,4S)-3,4-dimethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+

InChI Key

ZXITZSJZHVBMJL-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)OC

Origin of Product

United States

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